molecular formula C19H18N4O2 B10992074 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10992074
M. Wt: 334.4 g/mol
InChI Key: MYTVVDZHVISYHC-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole and indole derivatives

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-23-16-6-4-3-5-12(16)9-17(23)19(24)20-13-7-8-14-15(10-13)22-18(21-14)11-25-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

MYTVVDZHVISYHC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N=C(N4)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole and indole moieties, followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its combined benzimidazole and indole structure, which allows it to interact with a broader range of biological targets and exhibit diverse biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields .

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide, identified by CAS number 1374519-26-2, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H18N4O2
  • Molecular Weight : 334.4 g/mol

The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It has been shown to inhibit tubulin polymerization, which is crucial for mitosis in cancer cells. This inhibition leads to cell cycle arrest and subsequent apoptosis, making it a candidate for anticancer therapy.

Anticancer Properties

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For example, in vitro assays showed that it exhibits potent cytotoxic effects on neuroblastoma and glioblastoma cells. The following table summarizes key findings from these studies:

Cell Line LC50 (nM) GI50 (nM) Mechanism
U87 (Glioblastoma)200 ± 60<100Tubulin polymerization inhibition
BE (Neuroblastoma)18.9<10Induction of apoptosis
SK (Neuroblastoma)>300<100Cell cycle arrest in G2/M phase

These results indicate that this compound is significantly more effective than some existing treatments in certain contexts.

Case Studies

One notable study evaluated the compound's effects in combination with radiation therapy. The results indicated that when combined with a 4-Gy dose of radiation, the reproductive integrity of treated cells was drastically reduced, suggesting enhanced therapeutic efficacy through synergistic effects.

Toxicological Profile

While the compound shows promising anticancer activity, its safety profile must also be considered. Toxicological assessments indicate that at therapeutic doses, the compound does not exhibit significant toxicity in normal cellular systems. However, further studies are needed to fully characterize its safety and potential side effects.

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